molecular formula C25H28O2 B2678865 (13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-triene-5,14-diol CAS No. 1192741-55-1

(13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-triene-5,14-diol

Cat. No.: B2678865
CAS No.: 1192741-55-1
M. Wt: 360.497
InChI Key: ZPIDDLUDNFHGDG-QGOAFFKASA-N
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Description

The compound “(13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6-triene-5,14-diol” is a complex polycyclic molecule featuring a tetracyclic core fused with a phenylmethylidene substituent and two hydroxyl groups. Its structure is closely related to steroidal derivatives, as evidenced by synonyms such as 3,17a-Dihydroxyestra-1,3,5(10)-triene . The tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca framework incorporates conjugated double bonds (2,4,6-triene), a methyl group at position 15, and hydroxyl groups at positions 5 and 12.

Properties

IUPAC Name

(16E)-16-benzylidene-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O2/c1-25-12-11-21-20-10-8-19(26)14-17(20)7-9-22(21)23(25)15-18(24(25)27)13-16-5-3-2-4-6-16/h2-6,8,10,13-14,21-24,26-27H,7,9,11-12,15H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDDLUDNFHGDG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of tetracyclic compounds and possesses multiple functional groups that may contribute to its biological activities. Its structure can be described as follows:

  • IUPAC Name : (13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-triene-5,14-diol
  • Molecular Formula : C_{22}H_{26}O_3
  • Molecular Weight : Approximately 342.44 g/mol

Antioxidant Activity

Research indicates that compounds with similar tetracyclic structures exhibit significant antioxidant properties. For instance, studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in various biological systems . The presence of hydroxyl groups in the structure of this compound is likely to enhance its antioxidant activity.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that similar tetracyclic compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific case studies have reported significant reductions in tumor growth when treated with related compounds.

Case Study: In vitro Evaluation

In a study evaluating the cytotoxic effects of related tetracyclic compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds induced apoptosis at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in various models of inflammation . This suggests that this compound may mitigate inflammatory responses effectively.

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione
  • Key Differences :
    • Contains a heptacyclic framework (vs. tetracyclic in the target).
    • Incorporates sulfur (5-thia) and nitrogen (3,13-diaza) heteroatoms.
    • Methoxybenzylidene and methoxyphenyl substituents enhance lipophilicity compared to the target’s phenylmethylidene.
  • Crystallographic Insights: Forms dimeric structures via C–H···O/N hydrogen bonds and intramolecular O–H···N interactions .
Compound B : Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • Key Differences :
    • Replaces hydroxyl groups with dione (ketone) functionalities.
    • Contains nitrogen atoms (triaza) within the ring system.
  • Functional Implications :
    • Dione groups may reduce solubility in polar solvents compared to the target’s diol groups.
Compound C : 14-Methoxy-2,16-dioxapentacyclo-3(8),10,12,14-tetraene-7,20-dione
  • Key Differences :
    • Pentacyclic framework with ether (dioxa) linkages.
    • Methoxy and dione groups dominate, lacking hydroxyl or aromatic substituents.

Functional Group and Substituent Analysis

Compound Core Structure Functional Groups Key Substituents
Target Compound Tetracyclic Diols (5,14-OH) Phenylmethylidene, methyl
Compound A Heptacyclic Thia, diaza, dione Methoxybenzylidene, methoxyphenyl
Compound B Tetracyclic Triaza, dione None (simpler side chains)
Compound C Pentacyclic Dioxa, dione, methoxy Methoxy, methyl
Impact of Substituents :
  • Methoxy Groups (Compound A/C) : Increase lipophilicity, favoring membrane permeability but reducing polar interactions.
  • Heteroatoms (Compound A/B) : Sulfur and nitrogen may confer redox activity or coordination sites for metal ions.

Crystallographic and Stability Insights

  • Target Compound : Likely adopts a chair-like conformation in piperidine-like substructures (common in steroidal systems) . The phenylmethylidene group may participate in C–H···π or π-π interactions, as seen in Compound A’s methoxybenzylidene .
  • Compound A : Stabilized by dimeric hydrogen bonds (C–H···O/N) and intramolecular O–H···N bonds, suggesting higher crystallinity .

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